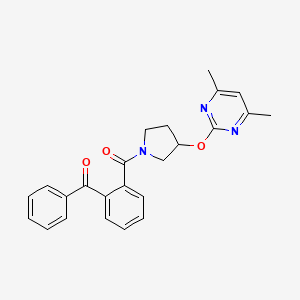![molecular formula C25H23N3O2S2 B2372141 N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291856-63-7](/img/structure/B2372141.png)
N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H23N3O2S2 and its molecular weight is 461.6. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
The compound has been investigated for its potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in the nucleotide synthesis pathway, which is a target for cancer therapy. N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, a related molecule, demonstrated significant inhibition, suggesting the potential of this scaffold for developing dual inhibitors with applications in cancer treatment (Gangjee et al., 2008).
Structural Analysis and Molecular Interactions
Crystallographic studies on similar 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have provided insights into their molecular structure, revealing a folded conformation that influences their interaction with biological targets. These structural insights are crucial for understanding the compound's mode of action and for guiding the design of more effective derivatives with specific biological activities (Subasri et al., 2017).
Antiviral and Antitumor Applications
The scaffold has shown promise in antiviral and antitumor applications, with derivatives demonstrating potent activities. For instance, new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activities, showing significant inhibition against various human cancer cell lines, thus highlighting the potential of these compounds in cancer research (Hafez & El-Gazzar, 2017).
Spectroscopic Characterization and Molecular Docking
Spectroscopic techniques and molecular docking studies have been employed to characterize the antiviral active molecules structurally and to investigate their binding interactions with biological targets. These studies have provided valuable insights into the compound's potential mechanism of action against viral proteins, suggesting its applicability in the development of antiviral therapeutics (Mary et al., 2022).
Antimicrobial Activity
Research into heterocyclic compounds incorporating the thieno[3,2-d]pyrimidine scaffold has also explored their antimicrobial properties. These studies have identified compounds with significant antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents based on this chemical structure (Nunna et al., 2014).
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c1-15-5-3-8-21(16(15)2)28-24(30)23-20(11-12-31-23)27-25(28)32-14-22(29)26-19-10-9-17-6-4-7-18(17)13-19/h3,5,8-13H,4,6-7,14H2,1-2H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDJKAUNPRFNPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC5=C(CCC5)C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

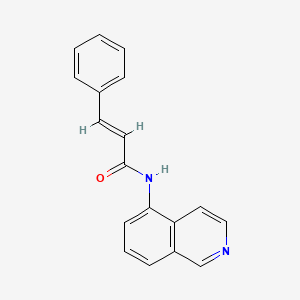
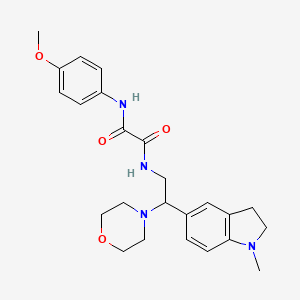
![N-{7-[(4-fluorophenyl)sulfonyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl}butanamide](/img/structure/B2372062.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2372066.png)
![6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2372067.png)
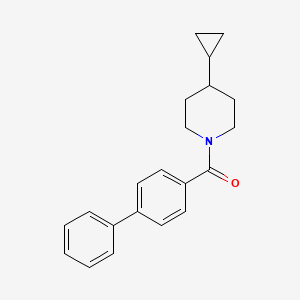
![(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2372069.png)


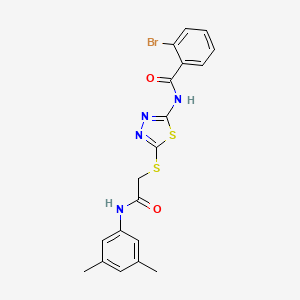

![benzofuran-2-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2372079.png)
